![molecular formula C14H18FN5O2S B2622614 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 921061-47-4](/img/structure/B2622614.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
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Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It was first synthesized by Bayer Pharmaceuticals in the early 2000s as a potential treatment for cardiovascular diseases. Since then, it has been the subject of numerous scientific studies investigating its potential therapeutic applications.
Scientific Research Applications
- Application : Researchers have explored solid dispersion techniques to enhance the solubility and dissolution rate of cilostazol. By using carriers like Eudragit® L100 and Eudragit® S100, they achieved significant improvements in solubility. Spray drying methods were also effective in enhancing dissolution rates compared to conventional tablets .
- Research Areas : Scientists are investigating its pharmacological properties, safety profile, and therapeutic potential. This compound may exhibit unique interactions with biological targets, making it valuable for drug discovery.
Enhancement of Solubility and Dissolution
Novel Compound in Drug Development
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUGCPEFJCHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide |
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